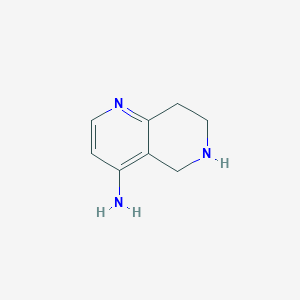

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1,4,10H,2-3,5H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCIAIXVFNOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CN=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine typically involves multistep processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone followed by cyclization can yield the desired naphthyridine derivative . Other methods involve nucleophilic substitution, cycloaddition reactions, and metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Research Findings and Challenges

- Stability Issues : Derivatives like 5,6,7,8-Tetrahydro-1-naphthylamine (CAS 2217-41-6) are classified as hazardous due to oxidative instability, necessitating storage under inert atmospheres .

- Computational Predictions : Molecular dynamics simulations suggest that 4-amine derivatives exhibit stronger binding to ATP-binding pockets in kinases compared to 3-amine analogs .

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its pharmacological properties. The presence of nitrogen atoms in the naphthyridine ring enhances its potential for interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, it has been investigated for its potential as a kinase inhibitor.

- Modulation of Signaling Pathways : Research indicates that this compound can modulate key signaling pathways such as NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression .

Antitumor Activity

This compound has shown promising results in antitumor studies.

Case Study : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Morphological Changes Observed |

|---|---|---|

| MCF-7 | 15 | Cell shrinkage and chromatin condensation |

| HeLa | 20 | Apoptotic features observed under microscopy |

These findings suggest that the compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has indicated that this compound possesses broad-spectrum antimicrobial activity.

Study Findings :

- The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- It was particularly effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating inflammatory responses.

Mechanism : By modulating the NF-κB pathway, it reduces the expression of inflammatory markers such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound has unique structural advantages over other naphthyridine derivatives:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5,6-Tetrahydro-1,5-naphthyridine | Moderate | Low | Moderate |

| 1,8-Naphthyridine | Low | High | Low |

| This compound | High | Moderate | High |

This table illustrates the superior biological activities associated with this compound compared to its counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via alkylation or acylation of precursor amines. For example, alkylation of 8-amino-6-methyl-1,6-naphthyridin-5(6H)-one with N-(4-iodopentyl)phthalimide in dimethylformamide (DMF) at 80–85°C for 2–4 hours yields derivatives with ~45% efficiency after deprotection with hydrazine . Acylation using benzoyl chloride in dichloromethane (CH₂Cl₂) with triethylamine (NEt₃) achieves ~70% yield under mild conditions (25°C, 6 hours) . Optimization involves adjusting solvent polarity, temperature, and catalyst stoichiometry.

Q. How is this compound purified, and what analytical techniques validate its purity?

- Methodological Answer : Recrystallization from solvent mixtures (e.g., hexane-benzene or methanol-benzene) is commonly employed . Purity is confirmed via high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy. Structural validation uses nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS). For example, melting point (mp) analysis (e.g., 93–94°C for related triazine derivatives) provides cross-validation .

Q. What safety protocols are critical when handling this compound due to its hazardous classification?

- Methodological Answer : The compound is classified as hazardous under CAS RN 2217-41-6 . Researchers must use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Storage requires inert atmospheres (argon/nitrogen) and moisture-free conditions. Spill management involves neutralization with sodium bicarbonate and disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Computational tools (e.g., density functional theory, DFT) simulate spectra to identify dominant conformers . Cross-referencing with databases like PubChem (InChI Key: 112.17 g/mol) or FDA GSRS (substance ID: WNA2UR4ULZ) ensures alignment with authenticated standards . For ambiguous cases, X-ray crystallography provides definitive structural clarity .

Q. What strategies improve yield in multi-step syntheses involving tetrahydro-naphthyridine intermediates?

- Methodological Answer : Key steps include:

- Protection-Deprotection : Use phthalimide groups to protect amines during alkylation, followed by hydrazine-mediated deprotection .

- Catalysis : Employ HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while CH₂Cl₂ minimizes side reactions in acylations .

Q. How do structural modifications (e.g., 6-((4-methylphenyl)methyl substitution) affect pharmacological activity?

- Methodological Answer : Substituents like 4-methylbenzyl groups alter steric and electronic properties, impacting receptor binding. For example, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)-1,6-naphthyridine (CAS 75509-88-5) shows enhanced lipophilicity, which can be quantified via logP calculations . Biological assays (e.g., enzyme inhibition or cell viability studies) correlate structural changes with activity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.